molecular formula C14H18N4O2 B3059026 N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide CAS No. 93760-76-0

N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide

Cat. No.: B3059026
CAS No.: 93760-76-0
M. Wt: 274.32 g/mol
InChI Key: PTGSAJILZWEUKL-UHFFFAOYSA-N
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Description

N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-amino-2-oxazolines.

    Introduction of the dimethylamino group: This step involves the alkylation of aniline derivatives with dimethylamine.

    Coupling reactions: The final step involves coupling the oxazole derivative with the dimethylamino-substituted benzyl group under suitable conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the hydrazide moiety, potentially leading to ring opening or reduction of the hydrazide to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, and reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
  • N-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide

Comparison: N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-7-13(17-20-10)14(19)16-15-9-11-5-4-6-12(8-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSAJILZWEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239564
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93760-76-0
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093760760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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